molecular formula C9H12N2O2 B1387236 N-(2-amino-5-methoxyphenyl)acetamide CAS No. 57946-57-3

N-(2-amino-5-methoxyphenyl)acetamide

Cat. No. B1387236
CAS RN: 57946-57-3
M. Wt: 180.2 g/mol
InChI Key: UIEXYFNZUVYFHR-UHFFFAOYSA-N
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Description

“N-(2-amino-5-methoxyphenyl)acetamide” is a compound with the molecular formula C9H12N2O2 . It is also known by other names such as “3-acetamido4-methoxyaniline” and "3-acetamido-4-methoxyaniline" . The compound has a molecular weight of 180.20 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) . The Canonical SMILES representation is CC(=O)NC1=C(C=CC(=C1)N)OC .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass is 180.089877630 g/mol and its Monoisotopic Mass is also 180.089877630 g/mol . The Topological Polar Surface Area is 64.4 Ų . It has a Heavy Atom Count of 13 and a Formal Charge of 0 .

Mechanism of Action

N-(2-amino-5-methoxyphenyl)acetamide works by binding to specific receptors in the body, which then activate specific biochemical pathways. These pathways can then lead to the desired physiological effects. The exact mechanism of action of this compound is still not fully understood, but it is thought to act as an agonist at certain receptors, while at the same time inhibiting the activity of certain other receptors.
Biochemical and Physiological Effects
This compound has been found to have a number of different biochemical and physiological effects. It has been found to have an anticonvulsant effect, as well as an antidepressant effect. It has also been found to have an anti-inflammatory effect, and to have a neuroprotective effect. Additionally, this compound has been found to have an effect on the metabolism of certain drugs, as well as an effect on the release of certain hormones.

Advantages and Limitations for Lab Experiments

N-(2-amino-5-methoxyphenyl)acetamide has a number of advantages when used in laboratory experiments. It is easy to synthesize, and it is relatively inexpensive. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. It is not always easy to control the concentration of the compound, and it is not always easy to determine the exact mechanism of action of the compound.

Future Directions

The potential applications of N-(2-amino-5-methoxyphenyl)acetamide are still being explored. One potential future direction is the use of this compound in the development of drugs for the treatment of neurological disorders. Additionally, this compound could be used in the development of drugs for the treatment of cancer, as well as in the development of drugs for the treatment of cardiovascular diseases. Additionally, this compound could be used in the development of drugs for the treatment of autoimmune diseases, as well as in the development of drugs for the treatment of inflammatory diseases. Finally, this compound could be used in the development of drugs for the treatment of metabolic diseases, as well as in the development of drugs for the treatment of infectious diseases.

Scientific Research Applications

N-(2-amino-5-methoxyphenyl)acetamide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system. It has also been used in studies of the effects of various drugs on the immune system, as well as to study the effects of various drugs on the metabolism. Additionally, this compound has been used in studies of the effects of various drugs on the endocrine system.

Safety and Hazards

“N-(2-amino-5-methoxyphenyl)acetamide” is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes .

properties

IUPAC Name

N-(2-amino-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEXYFNZUVYFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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